molecular formula C10H7ClO2S B1194188 2-Naphthalenesulfonyl chloride CAS No. 93-11-8

2-Naphthalenesulfonyl chloride

Cat. No. B1194188
CAS RN: 93-11-8
M. Wt: 226.68 g/mol
InChI Key: OPECTNGATDYLSS-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonyl chloride is a chemical compound studied for its molecular structure and properties. Its structure and rotational barriers have been investigated using methods like gas-phase electron diffraction and quantum chemical calculations (Giricheva et al., 2013).

Synthesis Analysis

The synthesis of 2-Naphthalenesulfonyl chloride derivatives has been explored in various studies. For instance, it has been used in the synthesis of 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate through reactions with other chemical compounds (Lian Jia-rong & Zhang Guang, 2005).

Molecular Structure Analysis

The molecular structure of 2-Naphthalenesulfonyl chloride has been extensively studied. Giricheva et al. (2013) conducted a detailed study on the molecular structure and internal rotation barriers of α-naphthalenesulfonyl chloride (Giricheva et al., 2013).

Chemical Reactions and Properties

2-Naphthalenesulfonyl chloride participates in various chemical reactions. For instance, it reacts with internal alkynes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes (Yasukawa et al., 2002).

Scientific Research Applications

  • Mass Spectrometry Applications : 2-Naphthalenesulfonyl chloride, among other naphthalenesulfonyl derivatives, has been studied using mass spectrometry. These compounds, including 2-naphthalenesulfonyl chloride, evaporate congruently on heating and their saturated vapor is presented by the corresponding monomeric molecular forms. This study relates the fragmentation of molecules during electron ionization to their geometric and electronic structures (Giricheva, Girichev, & Petrov, 2016).

  • Molecular Structure Analysis : The molecular structure and barriers to internal rotation of α-naphthalenesulfonyl chloride were studied through gas-phase electron diffraction and quantum chemical calculations. This research provides insights into the molecular structures and conformational properties of the compound (Giricheva et al., 2013).

  • Solvolysis in Acetone Water Mixtures : The solvolysis of 2-naphthalenesulfonyl chlorides in acetone-water mixtures has been examined. This study sheds light on the solvent effect and mechanism, discussing variations in solvent composition and activation parameters (Uhm Tae Seop, Choon, & Suk, 1977).

  • Antibacterial Applications : 2-Naphthalenesulfonyl chloride has been used in synthesizing N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, potent antibacterial agents. This research demonstrates its role in developing new antibacterial compounds (Abbasi et al., 2015).

  • Histamine H3-Receptor Antagonists : 2-Naphthalenesulfonyl chloride has been utilized to convert histamine into a selective histamine H3-receptor antagonist, indicating its application in medicinal chemistry (Tozer et al., 1999).

  • Naphthalene Sulfonylation : The Friedel-Crafts sulfonylation of naphthalene with 2-naphthalenesulfonyl chloride has been studied, contributing to the understanding of naphthalene derivatization reactions (Yoshii, Ito, & Manabe, 1973).

  • Ozonation in Electroplating Solutions : The decomposition of 2-naphthalenesulfonate in electroplating solutions by ozonation with UV radiation was investigated, providing insights into environmental remediation applications (Chen et al., 2005).

Safety And Hazards

2-Naphthalenesulfonyl chloride is classified as dangerous . It can cause serious eye damage and skin burns . It may also be corrosive to metals . It is recommended to avoid inhaling dust or mist, and to avoid contact with skin and eyes . It should be stored in a corrosion-resistant container .

Future Directions

2-Naphthalenesulfonyl chloride is used as an intermediate product for the synthesis of naphthols, naphtho-, and aminosulfonic acids, which are used for the production of dyes and plant protection agents . It is also used for the synthesis of important derivatives of naphthalenesulfonyl acids . Therefore, its future directions may involve further exploration of these applications.

properties

IUPAC Name

naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPECTNGATDYLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059080
Record name 2-Naphthalenesulfonyl chloride
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Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Naphthalenesulfonyl chloride

CAS RN

93-11-8
Record name 2-Naphthalenesulfonyl chloride
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Record name 2-Naphthalenesulfonyl chloride
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Record name 2-Naphthalenesulfonyl chloride
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Record name 2-Naphthalenesulfonyl chloride
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Record name 2-Naphthalenesulfonyl chloride
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Record name Naphthalene-2-sulphonyl chloride
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Synthesis routes and methods

Procedure details

The N-(3-aminopropyl)naphthalene-2-sulphonamide used as a starting material was obtained by the reaction of 2-naphthylsulphonyl chloride (2 g) and 1,3-diaminopropane (2.95 ml) in methylene chloride (25 ml) solution at ambient temperature for 16 hours.
Quantity
2.95 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
N-(3-aminopropyl)naphthalene-2-sulphonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
306
Citations
MM Mabrouk, SM Soliman, HM El-Agizy… - Discover Chemical …, 2022 - Springer
… The developed method was based on derivatizing this non-chromophoric drug with 2-naphthalenesulfonyl chloride (NSCl), at 80 ºC for 40 min, and measuring the fluorescent product. …
Number of citations: 2 link.springer.com
K Tsuji, KM Jenkins - Journal of Chromatography A, 1985 - Elsevier
… The HPLC method reported in this paper meets the above requirements by forming a derivative using 2-naphthalenesulfonyl chloride (NSC), followed by normal-phase chromatography …
Number of citations: 37 www.sciencedirect.com
K Tsuji, KM Jenkins - Journal of Chromatography A, 1986 - Elsevier
… The HPLC method reported in this paper utilizes the 2-naphthalenesulfonyl chloride (NSCl) derivatization method developed for derivatization of secondary amines of spectinomycini2 …
Number of citations: 25 www.sciencedirect.com
NI Giricheva, GV Girichev, VM Petrov - Journal of Structural Chemistry, 2016 - Springer
By mass spectrometry it is found that naphthalene, 1-naphthalenesulfonyl chloride, 2-naphthalenesulfonyl fluoride, 2-naphthalenesulfonyl chloride, 1,5-naphthalenedisulfonyl chloride, 1…
Number of citations: 5 link.springer.com
CD HURD, OE FANCHER… - The Journal of Organic …, 1947 - ACS Publications
… of 5-cyano-2-naphthalenesulfonyl chloride into 6-chloro-l-… into 5-acetamido-2naphthalenesulfonyl chloride. Treatment of this … 5-benzamido-2-naphthalenesulfonyl chloride is reported by …
Number of citations: 2 pubs.acs.org
VM Petrov, NI Giricheva, SN Ivanov, VN Petrova… - Journal of Molecular …, 2017 - Elsevier
Conformational composition of the vapor (T = 413(5) K) and the conformer structures of 1,5-naphthalenedisulfonylchloride (1,5-NaphDSC) have been studied by a combined gas-phase …
Number of citations: 3 www.sciencedirect.com
W Zhang - Magnetic Resonance in Chemistry, 2013 - Wiley Online Library
… -3-(N-(2-(dimethylamino) ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate by treating 7-acetamido-4-hydroxy-2-naphthalenesulfonyl chloride with …
TS Uhm, IC Lee, JR Kim - Journal of the Korean Chemical Society, 1976 - koreascience.kr
Kinetic studies on solvolytic reactions of 1-and 2-naphthalene sulfonyl chlorides in ethanol-water mixtures have been carried out by means of conductometry at several temperatures. …
Number of citations: 2 koreascience.kr
B Nyasse, L Grehn, HLS Maia… - The Journal of …, 1999 - ACS Publications
… Of the two required reagents, 2-naphthalenesulfonyl chloride is particularly inexpensive. As we have not noticed any significant difference in the reactivities between 1- and 2-…
Number of citations: 59 pubs.acs.org
RC Hart, MD Bates, MJ Cormier, GM Rosen… - Methods in …, 1983 - Elsevier
… 2-Naphthalenesulfonyl chloride was obtained commercially, and 5-chloro-2-naphthalenesulfonyl chloride was synthesized by a Sandmeyer reaction of 5-amino-2-naphthalenesulfonic …
Number of citations: 37 www.sciencedirect.com

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